molecular formula C12H17NO2 B11727069 1-(3,4-Dimethoxyphenyl)cyclobutanamine

1-(3,4-Dimethoxyphenyl)cyclobutanamine

Cat. No.: B11727069
M. Wt: 207.27 g/mol
InChI Key: ZHWFCLITMZZRGG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclobutanamine is an organic compound with the chemical formula C12H17NO2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide at normal temperatures . This compound is known for its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

1-(3,4-Dimethoxyphenyl)cyclobutanamine can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with cyclobutylamine under appropriate conditions . The specific synthesis steps are as follows:

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)cyclobutanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3

InChI Key

ZHWFCLITMZZRGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)N)OC

Origin of Product

United States

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